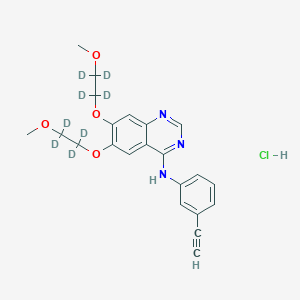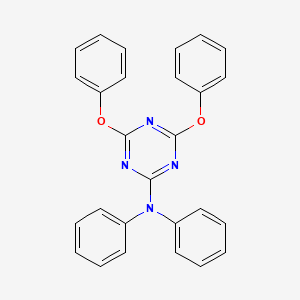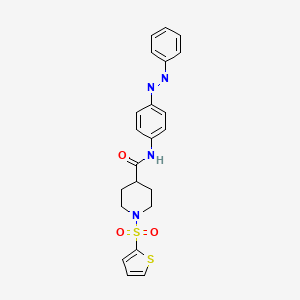
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Diazotization Reaction: The synthesis begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenyl derivative to form the phenyldiazenyl group.
Sulfonylation: The thiophene ring is introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the intermediate compound.
Piperidine Introduction: Finally, the piperidine ring is incorporated through a nucleophilic substitution reaction, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and N-oxides.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
- (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can be compared with other azo compounds and sulfonyl-containing piperidines.
Uniqueness:
- The combination of the azo group, thiophene ring, and sulfonyl piperidine makes this compound unique, providing a distinct set of chemical and biological properties.
- Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to its specific structural features.
Comparison with Similar Compounds
- (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide.
- This compound derivatives with different substituents on the aromatic rings.
Properties
CAS No. |
1007254-97-8 |
|---|---|
Molecular Formula |
C22H22N4O3S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N4O3S2/c27-22(17-12-14-26(15-13-17)31(28,29)21-7-4-16-30-21)23-18-8-10-20(11-9-18)25-24-19-5-2-1-3-6-19/h1-11,16-17H,12-15H2,(H,23,27) |
InChI Key |
JZGGHXZJOSBPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
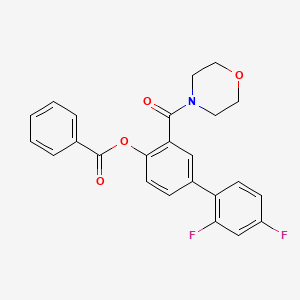
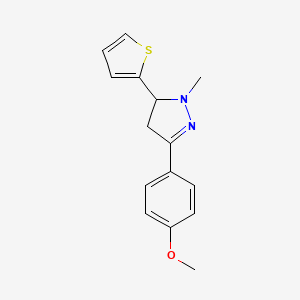
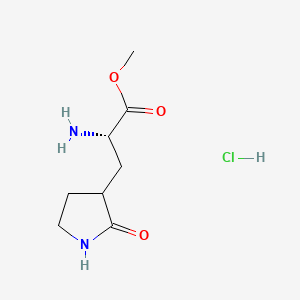
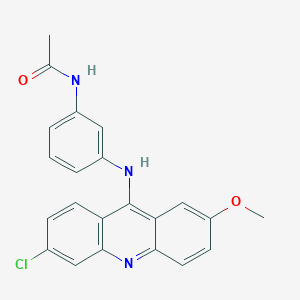
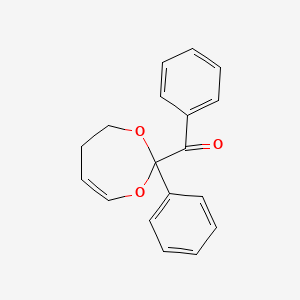
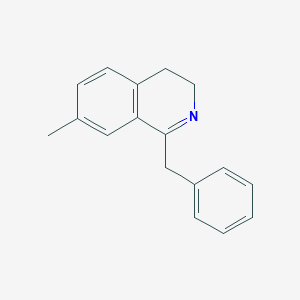
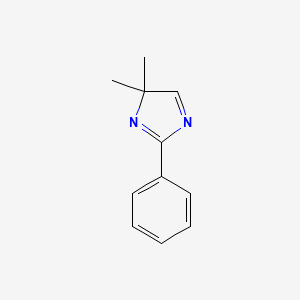
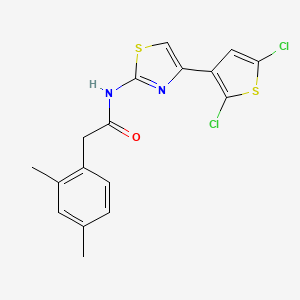
![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

